molecular formula C12H17NO6 B016205 4-Aminophenyl alpha-D-mannopyranoside CAS No. 34213-86-0

4-Aminophenyl alpha-D-mannopyranoside

Cat. No. B016205
CAS RN: 34213-86-0
M. Wt: 271.27 g/mol
InChI Key: MIAKOEWBCMPCQR-GCHJQGSQSA-N
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Description

Synthesis Analysis

The synthesis of 4-Aminophenyl alpha-D-mannopyranoside and related compounds often involves complex glycosylation reactions and protection-deprotection strategies. For instance, a simple synthesis pathway has been developed for conjugates of albumin and isothio-nitrophenyl alpha-D-mannopyranoside, which involves phosphorylation and catalytic hydrogenation steps (G. N. Sando & E. Karson, 1980). Moreover, the stereoselective synthesis of quaternary α-D-C-mannosyl-(S)-amino acids showcases the complexity of synthesizing mannoside derivatives, involving key steps like allylic alkylation of glycal-derived π-allyl Pd(II) intermediates (Marcello Di Giacomo et al., 2011).

Molecular Structure Analysis

The molecular structure of 4-Aminophenyl alpha-D-mannopyranoside is characterized by its mannoside core, with an aminophenyl group that can be functionalized or conjugated to other molecules. Studies involving the crystal structure of complexes, such as concanavalin A with mannoside derivatives, provide insights into the specific saccharide-binding abilities and the orientation of saccharides in sugar-binding pockets (P. Kanellopoulos et al., 1996).

Scientific Research Applications

  • Insulin-like and insulin-antagonistic properties evaluation

    It is utilized for evaluating the insulin-like and insulin-antagonistic properties of carbohydrate derivatives (Durette & Shen, 1980).

  • Study of carbohydrate-lectin interactions and liposome preparation

    Derivatives of 4-Aminophenyl alpha-D-mannopyranoside are used in the study of carbohydrate-lectin interactions and in the preparation of liposomes (Becker, Furneaux, Reck, & Zubkov, 1999).

  • Construction of trisaccharide mimics

    It serves as a key intermediate in constructing a trisaccharide that mimics the O antigen of Vibrio cholerae O:1, serotype Inaba (Lei, Ogawa, & Kováč, 1995).

  • Photo-affinity labeling of carbohydrate-binding sites in proteins

    This compound is a potential reagent for photo-affinity labeling of carbohydrate-binding sites in proteins (Thomas, 1973).

  • Immunochemistry research

    As a disaccharide hapten, it can be conjugated to hemocyanin for use in immunochemistry research (Reichert & Goldstein, 1979).

  • Urinary tract infection treatment

    It is a potent FimH antagonist that inhibits the adhesion of Escherichia coli to uroplakin Ia on the urothelium, offering therapeutic potential for urinary tract infection treatment (Abgottspon et al., 2010).

  • Use as a synthetic antigen

    4-Aminophenyl O--D-Mannopyranosyl-(12)-O--D-mannopyranosyl-(16)-O--D-Mannopyranoside, a derivative, can be used as a synthetic antigen (Khan, Piskorz, & Matta, 1994).

  • Conjugation to albumin for enzyme uptake studies

    The conjugate of albumin and isothio-nitrophenyl alpha-D-mannopyranoside was developed to study the requirements of the fibroblast lysosomal enzyme recognition system (Sando & Karson, 1980).

  • Surface modification for liposomal delivery

    Surface-mannose modification, including mannosylation rates, is useful for efficient aerosolized liposomal delivery to alveolar macrophages (Chono et al., 2009).

  • Coupling to liposomes for receptor-specific targeting

    The procedure for covalent coupling of p-aminophenyl-alpha-D-mannopyranoside to liposomes can be applied to other receptor-specific aminosugars (Weissig, Lasch, & Gregoriadis, 1989).

Safety And Hazards

4-APM may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and avoid contact with skin and eyes .

properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAKOEWBCMPCQR-GCHJQGSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187800
Record name 4-Aminophenylmannoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophenyl alpha-D-mannopyranoside

CAS RN

34213-86-0
Record name p-Aminophenyl α-D-mannopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34213-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminophenylmannoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034213860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenylmannoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
X Yang, Q Qiu, G Liu, H Ren, X Wang, JF Lovell… - Journal of Controlled …, 2022 - Elsevier
… modification, the terminal nitrophenyl carbonate of SI-F127 became reactive to colistin (as either crosslinker or as loaded drug) or mannose (4-aminophenyl-alpha-D-mannopyranoside …
Number of citations: 18 www.sciencedirect.com
T Ito, M Ishigami, Y Matsushita, M Hirata… - Scientific reports, 2017 - nature.com
Effective treatments for acute liver failure (ALF) are still lacking. We recently reported that a single intravenous administration of serum-free conditioned medium from stem cells derived …
Number of citations: 30 www.nature.com
W Yu, N Zhang, C Li - Current pharmaceutical design, 2009 - ingentaconnect.com
… Mannosylated liposomes with 4-aminophenyl-alpha-Dmannopyranoside (particle size 1000 nm) were prepared, and the uptake characteristics by rat alveolar macrophages (AMs) in …
Number of citations: 40 www.ingentaconnect.com
Y Liu, F Kano, N Hashimoto, L Xia, Q Zhou… - Frontiers in …, 2022 - frontiersin.org
… liposomes without Clodronate Disodium Salt (m-Encapsome: 18.8 mg/ml L-α-Phosphatidylcholine, 4.2 mg/ml Cholesterol, and 1 mg/ml 4-Aminophenyl-alpha-D-Mannopyranoside) in …
Number of citations: 2 www.frontiersin.org
JE Zuckerman, A Gale, P Wu, R Ma… - Nucleic acid …, 2015 - liebertpub.com
… Three one hundredths millimoles of H-hydroxysuccinimide-PEG-maleimide was added to 0.18 mmol of 4-aminophenyl alpha-D-mannopyranoside in phosphate-buffered saline (PBS), …
Number of citations: 63 www.liebertpub.com
M Calero, LH Moleiro, A Sayd, Y Dorca… - Frontiers in Molecular …, 2022 - frontiersin.org
… The mannosylation of the GR@LNPs, as particularly considered in this study with the hydrophobic mannose derivative 4-aminophenyl alpha-D-mannopyranoside, directs the …
Number of citations: 1 www.frontiersin.org
Q Chen, M Gao, Z Li, Y Xiao, X Bai… - Journal of Controlled …, 2020 - Elsevier
… 4-Aminophenyl alpha-D-mannopyranoside (MAN) was purchased from Synthose Inc. 4-Aminophenyl beta-D-galactopyranoside (GAL) was purchased from Shanghai Bide Pharmatech …
Number of citations: 31 www.sciencedirect.com

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